molecular formula C21H22N2O4 B2448929 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine CAS No. 882073-12-3

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B2448929
CAS No.: 882073-12-3
M. Wt: 366.417
InChI Key: LXFFLXZLJFRNNO-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a benzodioxole ring, an acrylate moiety, and a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Acryloylation: The benzodioxole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Piperazine Derivatization: The acryloylated benzodioxole is reacted with 4-(4-methoxyphenyl)piperazine under suitable conditions, often involving a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the piperazine moiety are key structural features that enable binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine: Lacks the methoxy group, which may affect its binding affinity and specificity.

    1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and biological activity.

Uniqueness

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-18-6-4-17(5-7-18)22-10-12-23(13-11-22)21(24)9-3-16-2-8-19-20(14-16)27-15-26-19/h2-9,14H,10-13,15H2,1H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFFLXZLJFRNNO-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.